molecular formula C9H15NO4 B8398261 N-[(Cyclohexyloxy)carbonyl]glycine

N-[(Cyclohexyloxy)carbonyl]glycine

Cat. No.: B8398261
M. Wt: 201.22 g/mol
InChI Key: YANYHCUGPZMRAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Cyclohexyloxy)carbonyl]glycine is a glycine derivative characterized by a cyclohexyloxy carbonyl group attached to the amino group of glycine. Its molecular formula is C₉H₁₅NO₄, with a molecular weight of 201.22 g/mol.

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

2-(cyclohexyloxycarbonylamino)acetic acid

InChI

InChI=1S/C9H15NO4/c11-8(12)6-10-9(13)14-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,13)(H,11,12)

InChI Key

YANYHCUGPZMRAC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)NCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in their substituent groups, which impact physicochemical properties and applications:

Table 1: Structural and Functional Comparison
Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-[(Cyclohexyloxy)carbonyl]glycine Cyclohexyloxy carbonyl C₉H₁₅NO₄ 201.22 Potential enzyme inhibitor; hydrophobic
N-[(5-Hydroxypyridin-3-yl)carbonyl]glycine 5-Hydroxypyridin-3-yl carbonyl C₈H₈N₂O₄ 196.16 Chelation, metal binding
N-[(6-Chloro-3-hydroxy-2-quinolinyl)carbonyl]glycine Chloro-hydroxyquinoline carbonyl C₁₂H₉ClN₂O₄ 280.66 Antimicrobial activity (inferred)
Daprodustat () Dicyclohexyltrioxohexahydropyrimidin-5-yl C₁₉H₂₇N₃O₆ 393.43 HIF stabilizer; treats anemia
N-{[3-Hydroxy-6-(naphthalen-1-yl)pyridin-2-yl]carbonyl}glycine Naphthyl-pyridine carbonyl C₁₈H₁₄N₂O₄ 322.32 Bioactive ligand (e.g., kinase inhibition)

Physicochemical Properties

  • Solubility : The cyclohexyloxy group in this compound reduces aqueous solubility compared to hydrophilic analogs like N-[(5-Hydroxypyridin-3-yl)carbonyl]glycine (), which benefits from a polar hydroxyl group .
  • Stability : Cyclohexyl ethers are more hydrolytically stable than esters (e.g., ethyl glycinate derivatives in ), making the target compound suitable for prolonged storage .
  • Reactivity : Unlike N-nitroso or N-sulfonyl glycine derivatives (), the cyclohexyloxy carbonyl group is less electrophilic, reducing susceptibility to nucleophilic attack .

Research Findings and Gaps

  • Synthetic Routes : highlights acylation as a viable method for analogous compounds, but optimization for cyclohexyloxy derivatives is needed .
  • Biological Screening: No direct data exists for the target compound’s bioactivity.
  • Comparative Studies : Structural analogs with aromatic systems () show higher binding affinity in some cases, emphasizing the need to balance hydrophobicity and target specificity .

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